(2R,3R,4S)-N-(2-((4-Methoxyphenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide
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Overview
Description
The compound (2R,3R,4S)-N-(2-((4-Methoxyphenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amine, hydroxyl, and benzylamide, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-N-(2-((4-Methoxyphenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis include benzyloxycarbonyl chloride , valine , and 4-methoxybenzylamine . The reaction conditions often involve the use of organic solvents such as chloroform or methanol , and the reactions are carried out under controlled temperatures and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-N-(2-((4-Methoxyphenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as or .
Reduction: The amide groups can be reduced to amines using reducing agents like .
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide groups would produce primary or secondary amines.
Scientific Research Applications
(2R,3R,4S)-N-(2-((4-Methoxyphenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-N-(2-((4-Methoxyphenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways , which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R,4S)-N-(2-((4-Methoxyphenyl)methylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide include:
- Atorvastatin Related Compound E
- (βS,δS)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemicalcium salt
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and biological activities
Properties
CAS No. |
161277-28-7 |
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Molecular Formula |
C44H55N5O7 |
Molecular Weight |
765.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H55N5O7/c1-29(2)37(41(51)46-27-32-17-11-7-12-18-32)48-43(53)39(45-26-33-21-23-35(55-5)24-22-33)40(50)36(25-31-15-9-6-10-16-31)47-42(52)38(30(3)4)49-44(54)56-28-34-19-13-8-14-20-34/h6-24,29-30,36-40,45,50H,25-28H2,1-5H3,(H,46,51)(H,47,52)(H,48,53)(H,49,54)/t36-,37-,38-,39+,40+/m0/s1 |
InChI Key |
PTUDGEXQSRHGJV-PLXHNDKISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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